molecular formula C12H15F2NO3S B2686269 1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine CAS No. 1235283-53-0

1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine

Cat. No.: B2686269
CAS No.: 1235283-53-0
M. Wt: 291.31
InChI Key: KDCBYFVJMRUFLL-UHFFFAOYSA-N
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Description

1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine is a chemical compound that features a piperidine ring substituted with a 2,5-difluorophenylsulfonyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 4-methoxypiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and byproducts.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its sulfonyl group.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine is not fully understood, but it is believed to interact with biological targets through its sulfonyl and methoxy groups. These functional groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,5-Difluorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine
  • 1-((2,5-Difluorophenyl)sulfonyl)-4-(2-methoxyethyl)piperazine

Uniqueness

1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-4-methoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3S/c1-18-10-4-6-15(7-5-10)19(16,17)12-8-9(13)2-3-11(12)14/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCBYFVJMRUFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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